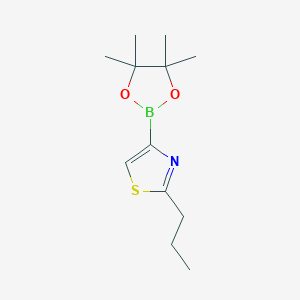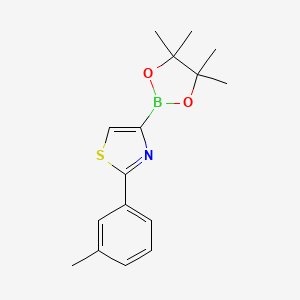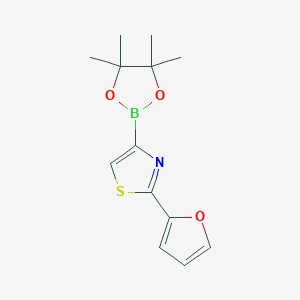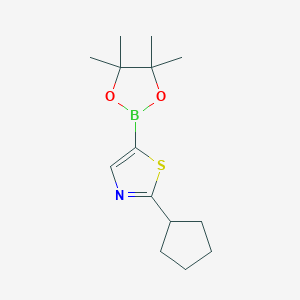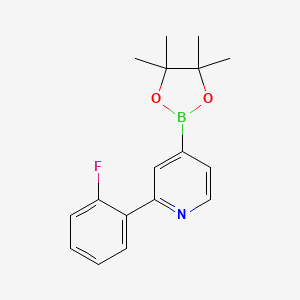
2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester (2-PYPBAPE) is a novel organoboron compound with a wide range of applications in chemical synthesis and scientific research. This compound is a versatile building block for the synthesis of various organoboron compounds and has been used in many different fields of study, including biochemistry, pharmacology, and medicinal chemistry.
作用機序
2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester acts as an effective inhibitor of enzymes, such as COX-2 and LOX. The mechanism of action of this compound involves the formation of a covalent bond between the boron atom of this compound and the active site of the enzyme. This covalent bond formation results in the inhibition of enzyme activity, thereby preventing the production of prostaglandins and other pro-inflammatory molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of enzymes, such as COX-2 and LOX. In addition, this compound has been shown to have anti-inflammatory and anticoagulant effects. Furthermore, this compound has been shown to reduce the production of pro-inflammatory molecules, such as prostaglandins.
実験室実験の利点と制限
2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester has several advantages and limitations for lab experiments. One of the major advantages of this compound is its high yields and excellent selectivity in palladium-catalyzed cross-coupling reactions. In addition, this compound has been shown to be a versatile building block for the synthesis of various organoboron compounds. However, this compound has some limitations, such as its high cost and the difficulty of obtaining it in large quantities.
将来の方向性
The future directions of 2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester are numerous. One potential direction is the development of new drugs based on this compound. In addition, this compound could be used in the development of new organoboron compounds with improved properties. Furthermore, this compound could be used to study the inhibition of other enzymes, such as proteases and kinases. Finally, this compound could be used to study the biochemical and physiological effects of other organoboron compounds.
合成法
2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester can be synthesized by a variety of methods, including palladium-catalyzed cross-coupling reactions, Suzuki-Miyaura coupling, and arylation reactions. The most common synthesis method involves the use of a palladium-catalyzed cross-coupling reaction between a boronic acid and a pyridine-4-boronic acid pinacol ester. This reaction produces a this compound product in high yields and with excellent selectivity.
科学的研究の応用
2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester has been used in a variety of scientific research applications, including the synthesis of organoboron compounds, the study of enzyme inhibition, and the development of new drugs. This compound has been used as a key building block for the synthesis of a variety of organoboron compounds, such as arylboronic acids, arylboronates, and boronates. In addition, this compound has been used to study the inhibition of enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Furthermore, this compound has been used in the development of new drugs, such as anticoagulants and anti-inflammatory agents.
特性
IUPAC Name |
2-pyrrol-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-8-17-13(11-12)18-9-5-6-10-18/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVLYTLNZZWULF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


